Benzo[g]quinazoline-2,4(1H,3H)-dione

Catalog No.
S6883574
CAS No.
13898-60-7
M.F
C12H8N2O2
M. Wt
212.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[g]quinazoline-2,4(1H,3H)-dione

CAS Number

13898-60-7

Product Name

Benzo[g]quinazoline-2,4(1H,3H)-dione

IUPAC Name

1H-benzo[g]quinazoline-2,4-dione

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

InChI

InChI=1S/C12H8N2O2/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)13-12(16)14-11/h1-6H,(H2,13,14,15,16)

InChI Key

TUYHDHWBWUTAQM-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=O)N3

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=O)N3

Benzo[g]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family, characterized by a fused benzene and quinazoline ring structure. This compound features a dione functional group, which includes two carbonyl groups (C=O) at the 2 and 4 positions of the quinazoline ring. Its molecular formula is C₉H₆N₂O₂, and it exhibits notable structural properties that contribute to its biological activity and potential applications in medicinal chemistry.

Typical of quinazoline derivatives. Key reactions include:

  • Knoevenagel Condensation: This reaction involves the condensation of cyanoacetamide with aldehydes to form intermediates that can cyclize to yield benzo[g]quinazoline derivatives .
  • Nucleophilic Addition: The carbonyl groups in the dione can participate in nucleophilic attacks, leading to the formation of diverse derivatives.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols or amines under specific conditions, modifying the compound's biological properties.

These reactions facilitate the synthesis of various analogs with potentially enhanced biological activities.

Benzo[g]quinazoline-2,4(1H,3H)-dione and its derivatives have shown promising biological activities, particularly as ligands for receptors involved in cell signaling. Notably, some derivatives exhibit high binding affinities for sphingosine-1-phosphate receptor 2, with IC₅₀ values less than 10 nM . This suggests potential applications in treating diseases related to sphingosine signaling pathways. Additionally, compounds based on this scaffold have been studied for their anti-cancer properties and as inhibitors of various enzymes.

The synthesis of benzo[g]quinazoline-2,4(1H,3H)-dione typically involves multi-component reactions. Common methods include:

  • Solvent-Free Reactions: Using sodium silicate as a catalyst for reactions involving aldehydes and cyanoacetamide under solvent-free conditions has been reported .
  • Ultrasonic-Assisted Synthesis: This method enhances reaction rates and yields through ultrasonic energy.
  • Microwave Irradiation: Microwave-assisted synthesis has been utilized to achieve rapid reaction times and high yields of quinazoline derivatives .

These methods highlight the versatility in synthesizing benzo[g]quinazoline derivatives with varying substituents.

Benzo[g]quinazoline-2,4(1H,3H)-dione has several applications in medicinal chemistry:

  • Drug Development: Its derivatives are explored as potential therapeutic agents targeting various diseases, including cancer and inflammatory conditions.
  • Fluorescent Probes: Some derivatives serve as fluorescent probes for biological imaging due to their photophysical properties .
  • Biochemical Research: The compound is used in studies investigating receptor-ligand interactions and cellular signaling pathways.

Studies have focused on the interactions of benzo[g]quinazoline-2,4(1H,3H)-dione with various biological targets. Notably:

  • Sphingosine-1-Phosphate Receptor Binding: The compound's derivatives have been evaluated for their binding affinity to sphingosine-1-phosphate receptors, revealing selectivity among different receptor subtypes .
  • Enzyme Inhibition: Some studies indicate that these compounds can inhibit specific enzymes involved in disease pathways, further supporting their therapeutic potential.

Benzo[g]quinazoline-2,4(1H,3H)-dione shares structural similarities with other compounds in the quinazoline family. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
Benzo[f]quinazoline-2(3H)-oneSimilar fused ring structurePotential anti-cancer properties
Quinazoline-4(3H)-oneLacks the benzene fusionKnown for its antimicrobial activity
2-AminoquinazolineContains an amino group at position 2Exhibits anti-inflammatory effects

Uniqueness

Benzo[g]quinazoline-2,4(1H,3H)-dione is unique due to its specific dione functionality combined with a fused benzene ring. This combination enhances its ability to interact with biological targets compared to other simpler quinazolines. Its selectivity for certain receptors also differentiates it from other compounds within the same family.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

212.058577502 g/mol

Monoisotopic Mass

212.058577502 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-15-2024

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